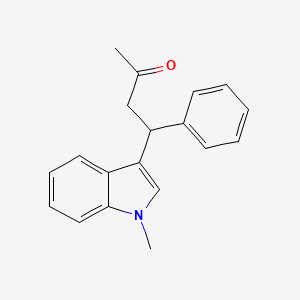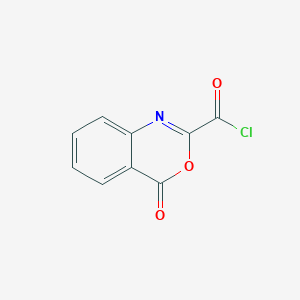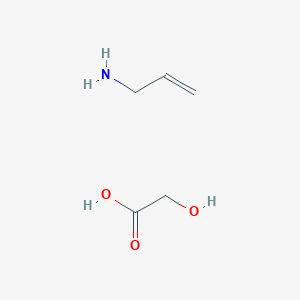
Hydroxyacetic acid--prop-2-en-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyacetic acid–prop-2-en-1-amine (1/1) is an organic compound that combines the properties of hydroxyacetic acid and prop-2-en-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyacetic acid–prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of hydroxyacetic acid with prop-2-en-1-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of hydroxyacetic acid–prop-2-en-1-amine often involves large-scale reactors and continuous flow processes. The use of advanced technologies and automation helps in maintaining consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Hydroxyacetic acid–prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Hydroxyacetic acid–prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the manufacturing of various industrial products, including polymers and resins.
Mechanism of Action
The mechanism of action of hydroxyacetic acid–prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Hydroxyacetic acid–prop-2-en-1-amine can be compared with other similar compounds, such as:
Hydroxyacetic acid: Known for its use in skincare products and chemical peels.
Prop-2-en-1-amine: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
The uniqueness of hydroxyacetic acid–prop-2-en-1-amine lies in its combined properties, which make it suitable for a broader range of applications compared to its individual components.
Conclusion
Hydroxyacetic acid–prop-2-en-1-amine (1/1) is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it an important subject of research and application.
Properties
CAS No. |
390772-25-5 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-hydroxyacetic acid;prop-2-en-1-amine |
InChI |
InChI=1S/C3H7N.C2H4O3/c1-2-3-4;3-1-2(4)5/h2H,1,3-4H2;3H,1H2,(H,4,5) |
InChI Key |
POLSTCLAKHEIBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN.C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


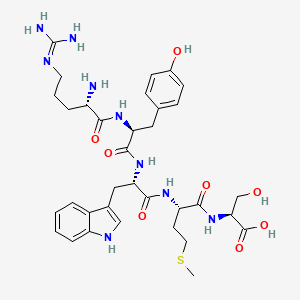
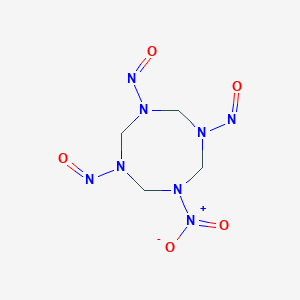
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
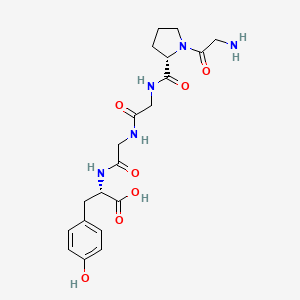
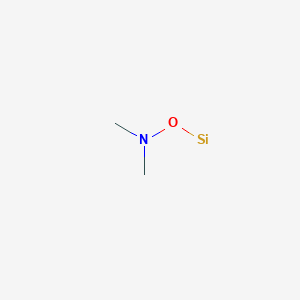

![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
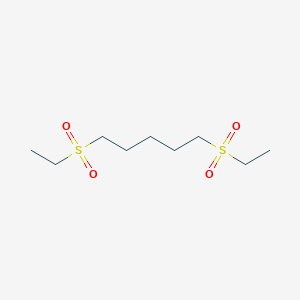
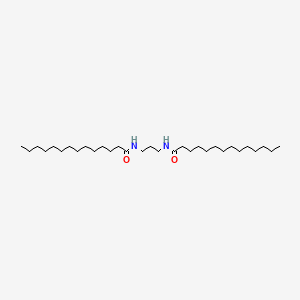
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)

![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
